Product packaging for 3,5-dimethyl-4H-pyrazole(Cat. No.:CAS No. 409320-89-4)

3,5-dimethyl-4H-pyrazole

Cat. No.: B2710426
CAS No.: 409320-89-4
M. Wt: 96.133
InChI Key: CPPSQIXSRHXMNX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4H-pyrazole (CAS 409320-89-4) is an organic compound belonging to the class of pyrazole heterocycles. With a molecular formula of C5H8N2 and a molecular weight of 96.13 g/mol, this compound serves as a valuable building block and intermediate in sophisticated chemical synthesis and drug discovery efforts . The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . Researchers leverage this core to develop novel therapeutic agents, as pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antifungal properties, among others . In pharmaceutical research, pyrazole-based molecules have been successfully developed into drugs such as Celecoxib (a COX-2 inhibitor) and Crizotinib (an anticancer agent), underscoring the high research value of this chemical class . Beyond pharmaceutical applications, structurally similar pyrazoles, such as 3,5-dimethylpyrazole, are employed in industrial applications as effective blocking agents for isocyanate groups in polyurethane systems and as nitrification inhibitors in agriculture to improve nitrogen efficiency in fertilizers . The mechanism of action for pyrazole derivatives varies with the specific application and substitution pattern, but can include enzyme inhibition, such as interaction with phosphodiesterases or cyclooxygenases (COX) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B2710426 3,5-dimethyl-4H-pyrazole CAS No. 409320-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPSQIXSRHXMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Dimethyl 4h Pyrazole and Its Functionalized Derivatives

Classical and Contemporary Approaches to 3,5-Dimethyl-4H-Pyrazole Core Synthesis

The construction of the fundamental this compound core has been achieved through both time-tested classical methods and innovative contemporary techniques.

Cyclocondensation Reactions in the Formation of this compound

The most traditional and widely employed method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction, famously known as the Knorr pyrazole synthesis. nih.gov This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net For the synthesis of this compound, the common starting materials are acetylacetone (B45752) (2,4-pentanedione) and hydrazine. researchgate.netscholaris.ca

The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring. researchgate.net The versatility of this method allows for the synthesis of a wide range of N-substituted pyrazoles by using substituted hydrazines. nih.govresearchgate.net For instance, the reaction of acetylacetone with phenylhydrazine (B124118) yields 3,5-dimethyl-1-phenyl-1H-pyrazole. scholaris.carsc.org

Various catalysts and reaction conditions have been explored to optimize this classical transformation. For example, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the condensation of 1,3-diketones with hydrazines under solvent-free conditions, providing excellent yields of the corresponding pyrazoles. researchgate.net In one study, the reaction of 2,4-pentanedione with 2,4-dinitrophenylhydrazine (B122626) in the presence of Sc(OTf)₃ resulted in a 99% yield of the desired pyrazole derivative. researchgate.net

The following table summarizes representative examples of cyclocondensation reactions for the synthesis of this compound derivatives.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsProductYield (%)Reference
AcetylacetoneHydrazine Hydrate (B1144303)Sc(OTf)₃, 60°C, solvent-free3,5-Dimethyl-1H-pyrazole95 researchgate.net
AcetylacetonePhenylhydrazine[Ce(L-Pro)₂]₂(Oxa), reflux3,5-Dimethyl-1-phenyl-1H-pyrazoleNot Specified rsc.org
Acetylacetone4-NitrophenylhydrazineSc(OTf)₃, 60°C, solvent-free1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazoleHigh researchgate.net
Acetylacetonep-ToluenesulfonylhydrazideSc(OTf)₃, 60°C, solvent-free3,5-Dimethyl-1-tosyl-1H-pyrazole99 researchgate.net

Mechanistic Elucidation of Novel Synthetic Pathways

Understanding the reaction mechanisms is crucial for the development of new and improved synthetic methods. Studies have focused on elucidating the pathways of pyrazole formation. For the synthesis of 4-amino-3,5-dimethyl pyrazole, in-line FT-IR spectroscopy combined with independent component analysis has been used to monitor the reaction process. researchgate.netresearchgate.net This technique allowed for the determination of the concentration profiles and spectra of the reactant, intermediates, and the final product, thereby deducing a possible synthesis mechanism. researchgate.netresearchgate.net

Computational studies, such as those using density functional theory (DFT), have also been employed to understand the feasibility of forming different heterocyclic systems and to support proposed reaction mechanisms. rsc.org For instance, in the reaction of β-aminoenones with acetylhydrazine, semicarbazide, and methoxycarbonylhydrazine, it was found that the reaction proceeds regioselectively through a 5-hydroxypyrazoline intermediate, which in some cases can be isolated and characterized. researchgate.net

A mechanistic study of pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles revealed that the first of two oxidation steps is rate-limiting and that coordination of the oxidant to the titanium center is critical for reactivity. organic-chemistry.org In another study, a stepwise cycloaddition mechanism was suggested for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from the reaction of electron-deficient N-arylhydrazones with nitroolefins, based on the stereochemistry of the key pyrazolidine (B1218672) intermediate. nih.gov

Green Chemistry Principles in this compound Synthesis (e.g., Mechanochemical, Solvent-Free, Catalyst-Free)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound and its derivatives, several green chemistry approaches have been successfully implemented.

Mechanochemical Synthesis: This solvent-free technique involves inducing reactions by grinding solid reactants together, often with a catalyst. A grinding-induced, sequential one-pot three-component reaction of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate in the presence of piperidine (B6355638) has been developed for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields. researchgate.netorganic-chemistry.org This method is advantageous due to its simplicity, mild reaction conditions, and the avoidance of hazardous solvents. researchgate.netorganic-chemistry.org

Solvent-Free Synthesis: The condensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under solvent-free conditions, often with catalytic assistance. As mentioned earlier, Sc(OTf)₃ has been used to catalyze the synthesis of pyrazoles from 1,3-diketones and hydrazines without the need for a solvent. researchgate.net Another example is the synthesis of (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles via a Hantzsch thiazole (B1198619) approach under greener, mild, and solvent-free conditions. researchgate.net

Catalyst-Free Synthesis: In some cases, the synthesis of pyrazole derivatives can be achieved without the use of a catalyst. For example, the cyclocondensation of α-phenylselanylacetylacetone with phenylhydrazine in glycerol (B35011) as a green solvent occurs without the need for any catalyst to produce 3,5-dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole in good yield. researchgate.net

The following table highlights some green synthetic approaches to this compound derivatives.

Synthetic ApproachReactantsConditionsProductYield (%)Reference
Mechanochemical3-Chloro-2,4-pentanedione, Thiophenols, Hydrazine HydrateGrinding, Piperidine3,5-Dimethyl-4-(arylsulfanyl)pyrazoles74-88 researchgate.netorganic-chemistry.org
Solvent-Free2,4-Pentanedione, 2,4-DinitrophenylhydrazineSc(OTf)₃, 60°C1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole99 researchgate.net
Solvent-Free(E)-3,5-Dimethyl-4-(aryldiazenyl)-1H-pyrazole, Phenacyl BromideGrinding, Na₂CO₃(E)-1-Aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanonesNot Specified researchgate.net
Catalyst-Freeα-Phenylselanylacetylacetone, PhenylhydrazineGlycerol, 60°C3,5-Dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole82 researchgate.net

Regioselective and Stereoselective Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues with precise control over the position and orientation of functional groups is a significant area of research.

Functionalization at Pyrazole Ring Positions (e.g., C4-Substitution)

Direct functionalization of the pre-formed pyrazole ring is a powerful strategy for introducing diverse substituents. The C4 position of the 3,5-dimethyl-1H-pyrazole ring is particularly susceptible to electrophilic substitution.

Halogenation: Electrophilic halogenation is a common method for introducing halogen atoms at the C4 position. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effectively used for this purpose. nih.gov The reaction of 3,5-dimethyl-1H-pyrazole with NBS in carbon tetrachloride or water provides 4-bromo-3,5-dimethyl-1H-pyrazole in high yields (90-99%). nih.gov Similarly, treatment with NCS affords the corresponding 4-chloro derivative. nih.gov

Sulfenylation: The C4 position can also be functionalized with sulfur-containing groups. For instance, new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles have been synthesized via a grinding-induced, one-pot, three-component reaction. organic-chemistry.org

Other Substitutions: The Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C4 position, which can then be converted into other functional groups.

The following table provides examples of C4-functionalization of 3,5-dimethyl-1H-pyrazole.

ReagentConditionsProductYield (%)Reference
N-Bromosuccinimide (NBS)CCl₄ or H₂O, 20-25°C4-Bromo-3,5-dimethyl-1H-pyrazole90-99 nih.gov
N-Chlorosuccinimide (NCS)CCl₄ or H₂O, 20-25°C4-Chloro-3,5-dimethyl-1H-pyrazole95-98 nih.gov
Thiophenols, 3-Chloro-2,4-pentanedione, Hydrazine HydrateGrinding, Piperidine3,5-Dimethyl-4-(arylsulfanyl)pyrazoles74-88 organic-chemistry.org

Multicomponent Reactions (MCRs) for Complex this compound Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for building complex molecular architectures. Several MCRs have been developed for the synthesis of complex this compound derivatives.

A one-pot, three-component reaction involving an equimolar mixture of 3-chloro-2,4-pentanedione, differently substituted thiophenols, and hydrazine hydrate has been utilized for the mechanochemical synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles. organic-chemistry.org Another example is the molecular iodine-catalyzed one-pot multicomponent reaction for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. rsc.org

These MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds in a time-efficient manner.

Reactivity and Advanced Functionalization Chemistry of 3,5 Dimethyl 4h Pyrazole

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Nucleus

The pyrazole ring can undergo both electrophilic and nucleophilic reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents on the ring. The C4 position is particularly susceptible to electrophilic attack, while the nitrogen atoms are primary sites for alkylation and arylation.

Electrophilic halogenation is a fundamental transformation for functionalizing 3,5-dimethylpyrazole (B48361), almost exclusively occurring at the C4 position due to the electronic properties of the heterocyclic ring. The resulting 4-halo-3,5-dimethylpyrazoles are crucial intermediates for further modifications, particularly in cross-coupling reactions. mdpi.comresearchgate.net

Chlorination: The reaction of 3,5-dimethyl-1H-pyrazole and its N-substituted derivatives with N-chlorosuccinimide (NCS) is a highly efficient method for producing 4-chloro-3,5-dimethylpyrazoles. mdpi.com These reactions are typically carried out in solvents like carbon tetrachloride (CCl₄) or water at room temperature, affording excellent yields. mdpi.com Direct chlorination with chlorine gas (Cl₂) is also possible but can lead to the formation of dichlorinated byproducts under more severe conditions. mdpi.com

Bromination: Similar to chlorination, bromination at the C4 position is readily achieved. N-bromosuccinimide (NBS) is a commonly used reagent, providing high yields of 4-bromo-3,5-dimethylpyrazoles in solvents such as CCl₄. mdpi.com The use of elemental bromine (Br₂) in various solvents like chloroform (B151607), dichloromethane, or water is also effective. mdpi.com For less reactive pyrazole substrates, the addition of a base like sodium hydroxide (B78521) can improve the yield by neutralizing the HBr byproduct. mdpi.com

Table 1: C4-Halogenation of 3,5-Dimethylpyrazole Derivatives

Halogenating Agent Substrate Solvent Temperature (°C) Yield (%) Reference
N-Chlorosuccinimide (NCS) 3,5-Dimethyl-1H-pyrazole CCl₄ or H₂O 20–25 95–98 mdpi.com
Chlorine (Cl₂) 3,5-Dimethyl-1H-pyrazole CH₂Cl₂ or CCl₄ 0–40 40–85 mdpi.com
N-Bromosuccinimide (NBS) 3,5-Dimethyl-1H-pyrazole CCl₄ or H₂O 20–25 90–99 mdpi.com
Bromine (Br₂) Alkyl-substituted pyrazoles CH₂Cl₂, CHCl₃, CCl₄ 20–25 75–96 mdpi.com

The functionalization of the nitrogen atoms in the pyrazole ring is a key strategy for modulating the compound's properties. A variety of methods for N-alkylation and N-arylation have been developed, ranging from classical base-mediated reactions to modern catalyzed approaches.

N-Alkylation: Direct N-alkylation is often achieved by deprotonating the pyrazole nitrogen with a base, followed by reaction with an alkyl halide. semanticscholar.org More recently, acid-catalyzed methods have been developed using trichloroacetimidate (B1259523) electrophiles, which provide good yields of N-alkyl pyrazoles under mild conditions. semanticscholar.orgmdpi.comresearchgate.net These reactions can produce a mixture of regioisomers (N1 and N2 alkylation) if the pyrazole is unsymmetrical, with the product ratio often controlled by steric factors. researchgate.net

N-Arylation: Transition metal catalysis, particularly with copper, is a prominent strategy for N-arylation. doi.org Copper(II) fluoride (B91410) in the presence of ligands like 1,10-phenanthroline (B135089) has been used to couple 3,5-dimethylpyrazole with halothiophenes. doi.org Direct N-arylation without a metal catalyst can also be performed under specific conditions, for instance, using activated aryl halides like 4-fluoronitrobenzene with a strong base such as potassium tert-butoxide in DMSO. scispace.com

Table 2: Selected N-Alkylation and N-Arylation Methods for Pyrazoles

Reaction Type Reagents/Catalyst Key Features Reference
N-Alkylation Trichloroacetimidates / Brønsted Acid Mild conditions, good yields for benzylic electrophiles. semanticscholar.orgmdpi.com
N-Alkylation Alkyl Halides / Base Classical method, requires deprotonation step. semanticscholar.org
N-Arylation Aryl Halides / Copper(II) fluoride, 1,10-phenanthroline Effective for coupling with heteroaryl halides. doi.org
N-Arylation Activated Aryl Halides / K-tert-butoxide Metal-free, high yields with electron-deficient aryls. scispace.com

Metal-Catalyzed Cross-Coupling Reactions Involving 3,5-Dimethyl-4H-Pyrazole Moieties

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyrazole derivatives are extensively used in this context. wiley-vch.de The 3,5-dimethylpyrazole moiety can participate in these reactions in two primary ways: as a ligand for the metal catalyst or as a substrate, typically a 4-halo-3,5-dimethylpyrazole. rsc.org

The Suzuki-Miyaura cross-coupling is one of the most utilized reactions, enabling the arylation of the pyrazole core. nih.gov Palladium complexes are the most common catalysts for these transformations. eie.gr Research has shown that bulky bis(pyrazolyl)palladium(II) complexes serve as effective pre-catalysts for the Suzuki–Miyaura reaction of aryl halides with phenylboronic acid. rsc.org In these systems, the pyrazole units act as N-donor ligands that stabilize the palladium center and influence its catalytic activity through their steric and electronic properties. rsc.org

When used as a substrate, 4-bromo- or 4-iodo-3,5-dimethylpyrazole derivatives readily couple with various arylboronic acids under palladium catalysis to yield 4-aryl-3,5-dimethylpyrazoles. doi.org The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity.

Table 3: Metal-Catalyzed Cross-Coupling Involving Pyrazoles

Coupling Reaction Role of Pyrazole Catalyst System Substrates Product Type Reference
Suzuki-Miyaura Ligand Bis(pyrazolyl)palladium(II) complexes Bromobenzene (B47551), Phenylboronic acid Biphenyl rsc.org
Suzuki-Miyaura Substrate Pd₂(dba)₃ / Xantphos 4-Bromo-1-tritylpyrazoles, Arylboronic acids 4-Aryl-1H-pyrazoles doi.org
Direct Arylation Substrate Palladium catalyst / KOAc 1,3,5-Trisubstituted pyrazoles, Aryl bromides 4-Arylpyrazoles doi.org

Ring Transformations and Rearrangement Reactions of this compound Derivatives

The pyrazole ring system can undergo various transformations and rearrangements, often induced by heat or light. While rearrangements of stable 4H-pyrazoles are less common, the formation of the 4H-pyrazole skeleton through the rearrangement of its isomers is well-documented.

Thermal rearrangements of 3H-pyrazole derivatives can lead to the formation of 4H-pyrazoles. cdnsciencepub.comcdnsciencepub.comresearchgate.net For example, the thermolysis of certain 5-aryl-3,3-dimethyl-4-phenyl-3H-pyrazoles results in competitive methyl migrations to either a carbon or nitrogen atom, yielding 4H-pyrazoles and N-methylpyrazoles, respectively. cdnsciencepub.comcdnsciencepub.com Studies on dimethyl 3-alkyl-3-methyl-3H-pyrazole-4,5-dicarboxylates have also explored formal cdnsciencepub.com-sigmatropic thermal rearrangements. acs.org These reactions highlight a pathway where the 4H-pyrazole scaffold is the thermodynamically favored product of isomeric precursors.

Photoinduced and Radical-Mediated Transformations

Photochemical reactions provide a pathway for unique transformations of pyrazole derivatives that are often inaccessible through thermal methods. The irradiation of pyrazole systems can lead to isomerizations and ring transformations.

Low-temperature irradiation of certain 3H-pyrazoles can induce a 4π-electrocyclic ring closure to form strained 1,2-diazabicyclo[2.1.0]pent-2-ene intermediates. cdnsciencepub.comcdnsciencepub.com Alternatively, irradiation can cause cleavage to give vinyl diazo compounds, which can then decompose to form cyclopropenes. cdnsciencepub.comcdnsciencepub.com The specific pathway taken is dependent on the substituents of the pyrazole ring. For instance, the photochemical transformation of a pyrazole derivative has been shown to yield imidazoles, demonstrating a complete rearrangement of the heterocyclic core. researchgate.net

Radical-mediated reactions are also employed in the synthesis and functionalization of pyrazoles. A notable three-component synthesis involves the reaction of enones with hydrogen peroxide, silver nitrate (B79036), a trifluoromethyl source, and aryldiazonium salts. This process proceeds through the addition of a trifluoromethyl radical to form a hydrazone intermediate, which then cyclizes to the pyrazole product. beilstein-journals.org

Coordination Chemistry and Metal Complexes of 3,5 Dimethyl 4h Pyrazole

3,5-Dimethyl-4H-Pyrazole as a Versatile Ligand in Transition Metal Chemistry

The coordination chemistry of this compound and its derivatives with transition metals is extensive, leading to the formation of complexes with diverse structures and interesting physical properties. iucr.orgnih.gov These ligands have been shown to stabilize various oxidation states and coordination geometries in metals such as cobalt, nickel, copper, palladium, and rhenium. iucr.orgrsc.orgresearchgate.netacs.org

The neutral 3,5-dimethyl-1H-pyrazole molecule typically acts as a monodentate ligand , coordinating to a metal center through its sp²-hybridized (pyridine-type) nitrogen atom. acs.org This mode of coordination is observed in various mononuclear and polynuclear complexes. For instance, in the binuclear palladium complex [(CH₃CO₂)(3,5-dmpH)Pd(µ-3,5-dmp)]₂, one 3,5-dimethylpyrazole (B48361) (dmpH) ligand is coordinated in a monodentate fashion to each palladium center, while the other acts as a bridging ligand. acs.org

When the proton on the N1 nitrogen is removed, the resulting 3,5-dimethylpyrazolide anion can act as a bidentate bridging ligand . acs.org In this mode, the two nitrogen atoms bridge two different metal centers, leading to the formation of binuclear or polynuclear structures. acs.org This exobidentate coordination is a hallmark of pyrazolate chemistry and is responsible for the creation of many metallocycles. acs.org An example is seen in cobalt(II) pyrazolate polymers, where the pyrazolate ions act as bridging ligands between tetrahedral Co(II) ions. iucr.org Similarly, dinuclear copper(II) and cobalt(II) complexes can be formed with doubly chloro-bridged dimers, where the 3,5-dimethylpyrazole-derived ligand coordinates to the metal centers. rsc.org

Derivatives of 3,5-dimethylpyrazole can be designed to act as bidentate chelating ligands . For example, 3,5-dimethyl-1H-pyrazole-1-carboxamidine coordinates to Co(II) and Ni(II) in a bidentate fashion through the pyrazole (B372694) ring nitrogen and an adjacent amidinium group nitrogen, forming a stable five-membered chelate ring. iucr.orgnih.gov In these complexes, two such bidentate ligands occupy the equatorial plane of the metal's octahedral coordination sphere. iucr.orgnih.gov

Coordination Mode Description Example Complex Reference(s)
MonodentateNeutral ligand coordinates through one pyridine-type nitrogen atom.[(CH₃CO₂)(3,5-dmpH)Pd(µ-3,5-dmp)]₂ acs.org
Bidentate (Bridging)Deprotonated ligand bridges two metal centers via both nitrogen atoms.[Co(4-Hdmpz)₂]ₓ iucr.org
Bidentate (Chelating)A derivative coordinates to a single metal center via two donor atoms.Co(C₆H₁₀N₄)₂(H₂O)₂₂ iucr.orgnih.gov

The synthesis of metal complexes with this compound ligands generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

Palladium (Pd) Complexes: Binuclear palladium(II) complexes have been prepared by reacting 3,5-dimethylpyrazole with palladium acetate. acs.org These complexes are unique as they contain both a bridging pyrazolide and a monodentate pyrazole ligand in the same molecule. acs.org

Copper (Cu) Complexes: Binuclear copper(II) complexes with the formula [Cu₂L₂Cl₄], where L is a 3,5-dimethyl-1-thiocarboxamide pyrazole ligand, have been synthesized and characterized. rsc.org The synthesis involves the direct reaction of the ligand with copper(II) chloride. rsc.org X-ray crystallography revealed a distorted trigonal bipyramidal coordination for the Cu(II) ions. rsc.org Another approach involves the oxidative dissolution of copper powder in the presence of CuBr₂ and 3,5-dimethyl-1H-pyrazole, which can yield various mono-, bi-, and trinuclear copper(II) complexes depending on the reaction conditions.

Zinc (Zn) Complexes: A neutral mononuclear complex, [ZnCl₂(H₂acacPz)₂], was synthesized from zinc chloride and a ditopic ligand derived from 3,5-dimethylpyrazole, 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione (H₂acacPz). acs.org In this complex, the ligand coordinates to the tetrahedral zinc center as a neutral N-donor. acs.org

Characterization of these complexes relies heavily on single-crystal X-ray diffraction to determine the precise molecular structure and coordination environment of the metal ion. Spectroscopic techniques such as Infrared (IR) spectroscopy are used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N stretching band. rsc.org Elemental analysis is routinely used to confirm the stoichiometry of the synthesized complexes. iucr.orgrsc.org

Metal Complex Formula Synthesis Note Coordination Geometry Reference(s)
Palladium(II)[(CH₃CO₂)(dmpH)Pd(µ-dmp)]₂Reaction of Pd(OAc)₂ with 3,5-dimethylpyrazoleSquare Planar acs.org
Copper(II)[Cu₂L₂Cl₄] (L=derivative)Direct reaction of ligand with CuCl₂Distorted Trigonal Bipyramidal rsc.org
Zinc(II)[ZnCl₂(H₂acacPz)₂] (H₂acacPz=derivative)Reaction of ZnCl₂ with a ditopic pyrazole ligandTetrahedral acs.org
Rhenium(I)fac-[Re(CO)₃(dmpH)₂(NO₃)]Crystallized from methanol (B129727) filtrateOctahedral researchgate.netresearchgate.net
Cobalt(II)Co(C₆H₁₀N₄)₂(H₂O)₂₂Reaction of Co(OAc)₂ with ligand nitrate (B79036) saltDistorted Octahedral iucr.org

The electronic properties of metal complexes are significantly influenced by the ligand field created by the coordinating 3,5-dimethylpyrazole. Electronic spectroscopy (UV-Vis) is a key tool for probing these effects.

In a series of polymeric cobalt(II) complexes with substituted pyrazolates, [Co(pz*)₂]ₓ, the electronic spectra were used to estimate ligand field parameters. iucr.org For complexes with 3,5-dimethyl-substituted pyrazolates, the ligand field splitting energy (Dq) and Racah parameter (B) were estimated to be approximately 485 cm⁻¹ and 770 cm⁻¹, respectively. iucr.org These values, when compared to complexes with less substituted pyrazoles (e.g., 3-methylpyrazole, Dq ≈ 545 cm⁻¹, B ≈ 690 cm⁻¹), indicate weaker metal-ligand interactions in the 3,5-dimethyl derivatives. iucr.org This weakening is attributed to the steric hindrance from the two methyl groups, which likely causes a slight distortion of the coordination geometry and a weaker ligand field. iucr.org

In cyclometalated iridium(III) complexes with 3,5-dimethyl-1-phenyl-1H-pyrazole, DFT calculations have been used to analyze the electronic structure. rsc.org The absorption bands in the electronic spectra are attributed to a mix of spin-allowed metal-to-ligand charge transfer (¹MLCT) and ligand-to-ligand charge transfer (¹LLCT) excitations. rsc.org The HOMO-LUMO gap in these complexes provides insight into their electronic stability and potential for photophysical applications. rsc.org

Main Group Element Derivatives and Organometallic Compounds

While less common than transition metal complexes, 3,5-dimethylpyrazole and its derivatives also form stable compounds with main group elements. The ditopic ligand 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione (H₂acacPz), which has both a "soft" pyrazole N-donor site and a "hard" acetylacetonate (B107027) O-donor site, demonstrates selective coordination based on the Hard and Soft Acids and Bases (HSAB) principle. acs.org With the oxophilic main group Mg²⁺ cation, the ligand coordinates through the hard oxygen atoms of the deprotonated acetylacetonate moiety. acs.org Sodium pyrazolone (B3327878) complexes have also been synthesized and shown to form polymeric structures. nih.gov

Organometallic compounds incorporating 3,5-dimethylpyrazole are also known. A notable example is the fac-tricarbonyl(bis(this compound)-κN)-((nitrato)-κO)-rhenium(I) complex. researchgate.netresearchgate.net In this compound, the Re(I) center is coordinated to three facial carbonyl ligands, two monodentate 3,5-dimethylpyrazole ligands, and a nitrate anion, resulting in an octahedral geometry. researchgate.net Similarly, heteroleptic bis-cyclometalated iridium(III) complexes have been synthesized where 3,5-dimethyl-1-phenyl-1H-pyrazole acts as a C^N cyclometalating ligand. rsc.org

Supramolecular Assembly and Coordination Polymers Incorporating this compound Ligands

The N-H group of the pyrazole ring is an effective hydrogen bond donor, while the pyridine-type nitrogen is a hydrogen bond acceptor. This functionality allows 3,5-dimethylpyrazole-containing complexes to participate in extensive hydrogen bonding networks, leading to the formation of supramolecular assemblies and coordination polymers. researchgate.netnih.gov

In the crystal structure of [Co(Hdmpz)₄(H₂O)₂]Cl₂, where Hdmpz is 3,5-dimethylpyrazole, non-covalent interactions such as C-H···π play a crucial role in stabilizing the crystal packing. researchgate.net These interactions help form a layered architecture and create supramolecular cavities that encapsulate counter-ions. researchgate.net

Coordination polymers of Co(II) with substituted pyrazolates have been shown to possess polymeric chain-like structures where the metal centers are bridged by the pyrazolate ligands. iucr.org In silver(I) complexes with 3,5-dimethyl-4-nitropyrazole, the interplay of coordination bonds, N-H···X hydrogen bonds, and π···π stacking interactions directs the assembly into 1D, 2D, or 3D networks, depending on the counter-anion present. acs.org The self-assembly of 3,5-dimethyl-4-iodopyrazole (B181040) can even lead to the formation of tubular microstructures driven by a combination of hydrogen and halogen bonding. researchgate.net

Magnetic Properties and Spin Crossover Phenomena in this compound Metal Complexes

The bridging capability of the 3,5-dimethylpyrazolide anion allows for the formation of polynuclear complexes where magnetic coupling can occur between metal centers. Magnetic susceptibility measurements on polymeric [Co(4-Hdmpz)₂]ₓ revealed the presence of significant antiferromagnetic exchange between the Co(II) ions, with exchange coupling constant (J) values in the range of -2 to -6 cm⁻¹. iucr.org Antiferromagnetic interactions have also been observed in binuclear copper(II) complexes bridged by both chloride and 3,5-dimethyl-1-thiocarboxamide pyrazole ligands, with a singlet-triplet exchange parameter (J) of -19.40 cm⁻¹. rsc.org

Of particular interest is the role of 3,5-dimethylpyrazole-containing ligands in inducing spin crossover (SCO) behavior, especially in iron complexes. SCO is a phenomenon where the spin state of a metal ion changes in response to an external stimulus like temperature or pressure. acs.org While the parent this compound itself is not typically a strong enough ligand to induce SCO in simple Fe(II) complexes, its incorporation into more complex ligand systems has a profound effect.

For instance, in a series of Fe(II) complexes with 1,3-bis-pyrazolylpyridine ligands, the introduction of methyl groups at the 3 and 5 positions of the pyrazole ring was found to stabilize the low-spin state, leading to an increase in the spin crossover temperature compared to the non-substituted analogue. rsc.org The iron(II) complex with the tris(3,5-dimethylpyrazol-1-yl)methane ligand, [Fe(HC(3,5-(CH₃)₂pz)₃)₂]²⁺, also exhibits spin crossover, although the transition can be highly dependent on the counter-anion and whether the sample is a single crystal or polycrystalline powder. mdpi.com Research has shown that steric factors introduced by substituents on the pyrazole ring play a crucial role in modulating the SCO properties of the resulting complexes. rsc.orgacs.org

Catalytic Applications of 3,5 Dimethyl 4h Pyrazole and Its Derivatives

Homogeneous Catalysis Mediated by 3,5-Dimethyl-4H-Pyrazole-Derived Ligands

Derivatives of this compound have emerged as highly effective ligands in homogeneous catalysis, primarily due to their ability to coordinate with various transition metals and influence the outcome of catalytic reactions. The nitrogen atoms of the pyrazole (B372694) ring act as excellent donors, while substituents at various positions can be modified to fine-tune the steric and electronic environment around the metal center.

Palladium-Catalyzed C-C and C-N Bond Formation (e.g., Suzuki Coupling, Amination)

Ligands derived from 3,5-dimethyl-1-phenylpyrazole have proven to be particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental for the construction of complex organic molecules, including pharmaceuticals and materials.

A notable example is a pyrazole-tethered phosphine (B1218219) ligand, which has been successfully utilized for efficient palladium-catalyzed Suzuki coupling between phenylboronic acids and aryl halides. ccspublishing.org.cntandfonline.com The combination of a Pd2(dba)3 precursor and this ligand effectively catalyzed the coupling of aryl bromides with phenylboronic acid, affording biaryl products in good yields. tandfonline.com The catalytic system was also found to be effective for amination reactions. ccspublishing.org.cn

Detailed research findings have shown that the choice of palladium precursor and base can significantly impact the reaction outcome. For instance, in the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid, a catalyst system comprising Pd2(dba)3 and the pyrazole-phosphine ligand with CsF as the base in toluene (B28343) at 80-85 °C resulted in an 82% yield of 4-methylbiphenyl. ccspublishing.org.cn In contrast, using Pd(OAc)2 as the precursor under similar conditions gave a slightly lower yield of 74%. ccspublishing.org.cn

The table below summarizes the performance of a palladium catalyst with a 3,5-dimethyl-1-phenylpyrazole-derived phosphine ligand in Suzuki cross-coupling reactions. ccspublishing.org.cn

EntryAryl HalideBaseProductYield (%)
14-BromoanisoleCsF4-Methoxybiphenyl82
24-BromotolueneCs2CO34-Methylbiphenyl70
34-BromotolueneK3PO44-Methylbiphenyl62
42-BromotolueneCsF2-Methylbiphenyl70
54-ChloroanisoleCsF4-Methoxybiphenyl75

Similarly, this catalytic system has been applied to the Buchwald-Hartwig amination of aryl bromides and triflates with various primary and secondary amines. The reaction of bromobenzene (B47551) with morpholine, for instance, proceeded in 82% yield. ccspublishing.org.cn

Asymmetric Catalysis Utilizing Chiral this compound Scaffolds

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. Chiral scaffolds derived from this compound have shown considerable promise in this area, particularly in asymmetric cycloaddition reactions.

In a recent study, a chiral π–Cu(II) complex was used to catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole to an N-allenoylpyrazole intermediate in situ. researchgate.netacs.org This was followed by highly site-selective and enantioselective [3 + 2], [4 + 2], or [2 + 2] cycloaddition reactions. researchgate.netacs.org The asymmetric environment created by the chiral ligand, which incorporates a (2-naphthyl)-L-alanine-derived moiety, led to the formation of the desired adducts in moderate to high yields and with excellent enantioselectivity. researchgate.net For example, the reaction with an azomethine imine bearing a 2-naphthyl group afforded the corresponding cycloadduct in 90% yield and 98% enantiomeric excess (ee). researchgate.net

Another approach involves the use of chiral bis(pyrazolyl)methanes as catalysts in asymmetric Diels-Alder reactions. These ligands, derived from chiral pyrazoles, have demonstrated catalytic activity in the cycloaddition of N-acryloyloxazolidinone with cyclopentadiene.

Furthermore, chiral-at-rhodium catalysts have been synthesized incorporating 3,5-dimethyl-1H-pyrazole as a ligand. These tris-heteroleptic bis-cyclometalated rhodium complexes have potential applications in various asymmetric catalytic transformations. diva-portal.org

The following table presents selected results from the chiral π–Cu(II)-catalyzed asymmetric cycloaddition of in situ generated N-allenoylpyrazole. researchgate.net

EntryDipole/DienophileProductYield (%)ee (%)
1Azomethine imine (phenyl)Pyrrolo[1,2-b]pyrazole derivative8477
2Azomethine imine (2-naphthyl)Pyrrolo[1,2-b]pyrazole derivative9098
3Isoquinolinium ylidePyrroloisoquinoline derivative9894
4Cyclic dieneDiels-Alder adduct9692

Heterogeneous Catalysis and Supported this compound Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this problem, allowing for easy recovery and recycling.

In the context of pyrazole chemistry, heterogeneous catalysts are often employed for the synthesis of the pyrazole ring itself. For example, sulfonic acid-functionalized magnetic Fe3-xTixO4 nanoparticles have been developed as a recyclable heterogeneous catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives. cyberleninka.ru Similarly, nano α-Al2O3 supported ammonium (B1175870) dihydrogen phosphate (B84403) has been used for the synthesis of pyrano[2,3-c]pyrazoles. rsc.org Hydrotalcites have also been explored as heterogeneous basic catalysts for pyrazole synthesis. bohrium.com

While these examples focus on the synthesis of pyrazole-containing compounds, the principles can be extended to the development of supported catalysts where a this compound derivative acts as the catalytic ligand. By anchoring pyrazole-based ligands onto solid supports such as silica, polymers, or magnetic nanoparticles, it is possible to create robust and reusable catalytic systems for various organic transformations.

Organocatalysis and Non-Metallic Systems Employing this compound Motifs

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. While this compound itself is not typically a direct organocatalyst, its structural motif is present in molecules synthesized using organocatalytic methods.

A notable example is the green mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles. researchgate.net This one-pot, three-component reaction utilizes piperidine (B6355638) as a base organocatalyst to facilitate the reaction between 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine (B178648) hydrate (B1144303) under solvent-free conditions. researchgate.net The reaction proceeds efficiently at room temperature with simple grinding, highlighting the sustainable nature of this approach.

The following table shows the synthesis of various 3,5-dimethyl-4-(arylsulfanyl)pyrazoles using piperidine as an organocatalyst. researchgate.net

EntryThiophenol SubstituentProductYield (%)
14-Methyl3,5-Dimethyl-4-(p-tolylsulfanyl)-1H-pyrazole85
24-Chloro4-(4-Chlorophenylsulfanyl)-3,5-dimethyl-1H-pyrazole82
34-Bromo4-(4-Bromophenylsulfanyl)-3,5-dimethyl-1H-pyrazole74
44-Nitro3,5-Dimethyl-4-(4-nitrophenylsulfanyl)-1H-pyrazole88
52-Naphthyl3,5-Dimethyl-4-(naphthalen-2-ylsulfanyl)-1H-pyrazole87

Electrocatalysis and Photocatalysis Involving this compound Derivatives

The ability of this compound derivatives to participate in electron transfer processes makes them attractive candidates for applications in electrocatalysis and photocatalysis. These fields utilize electrical energy or light, respectively, to drive chemical reactions.

In the area of electrocatalysis, research has focused on incorporating pyrazole-containing ligands into metal-organic frameworks (MOFs). One study describes the synthesis of a novel linker, 5-(3,5-dimethyl-1H-pyrazol-4-yl)-5'-(3,5-dimethyl-4H-pyrazol-4-yl)-2,2'-bipyridine, for the construction of MOFs. diva-portal.org These MOFs are designed to immobilize nickel(II) complexes, and their redox properties are studied using cyclic voltammetry to assess their potential as electrocatalysts. diva-portal.org

Biological Activity and Mechanistic Insights of 3,5 Dimethyl 4h Pyrazole Analogues

Structure-Activity Relationship (SAR) Studies of 3,5-Dimethyl-4H-Pyrazole Derivatives

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the pyrazole (B372694) core and its appended moieties. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets.

For derivatives targeting cannabinoid receptor 1 (CB1), specific structural features are crucial for potent antagonistic activity. Key requirements include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The potency of this series was enhanced by placing a p-iodophenyl group at the 5-position, highlighting the importance of the substituent's electronic and steric properties at this location. nih.gov

In the context of phosphodiesterase type 4 (PDE4) inhibitors, SAR studies on 3,5-dimethylpyrazole (B48361) derivatives containing a 5-phenyl-2-furan moiety revealed that substitution on the phenyl ring is critical. The introduction of groups at the para-position of the phenyl ring, particularly a methoxy (B1213986) group, was found to enhance the inhibitory activity against PDE4B. nih.gov This suggests that electronic and steric factors on the peripheral phenyl ring play a significant role in the interaction with the enzyme's active site. nih.govresearchgate.net

For pyrazole derivatives designed as inhibitors of the PEX14–PEX5 protein–protein interaction, the substitution pattern on the pyrazole ring itself is a key determinant of activity. The N-1 regioisomer of a pyrazolo[4,3-c]pyridine hit compound was active, whereas the N-2 regioisomer showed only modest inhibitory activity. acs.org Furthermore, the absence of a substituent at the N-1 position slightly decreased the compound's ability to disrupt the PEX5 interaction with PEX14. acs.org This indicates that the N-1 position is sensitive to substitution, likely influencing the compound's orientation within the binding pocket.

In the development of anti-trypanosomal agents targeting the cruzipain enzyme, modifications to the pyrazole ring and its substituents have been explored. The addition of a 3-methyl group to the pyrazole ring can improve biological activity by favoring interactions with hydrophobic domains at the protein's binding site. nih.gov Moreover, the incorporation of electron-donating (e.g., methyl, methoxy) and electron-accepting (e.g., halogens) substituents on an attached benzene (B151609) ring can modulate electrostatic interactions, which are vital for molecular recognition and ligand-target binding. nih.gov

The following table summarizes key SAR findings for different classes of this compound analogues.

TargetScaffold MoietyFavorable SubstitutionsUnfavorable/Less Active Substitutions
Cannabinoid Receptor 1 (CB1) Pyrazole-3-carboxamide1-(2,4-dichlorophenyl), 5-(p-iodophenyl), 3-(piperidinyl carboxamide) nih.gov-
Phosphodiesterase 4B (PDE4B) 3,5-dimethylpyrazole-5-phenyl-2-furanpara-methoxy group on the phenyl ring nih.gov-
PEX14–PEX5 Interaction Pyrazolo[4,3-c]pyridineN-1 substitution on the pyrazole ring acs.orgN-2 substitution; lack of N-1 substituent acs.org
Cruzipain 5-amino-1-aryl-pyrazole3-methyl group on the pyrazole ring; various electron-donating/accepting groups on the aryl ring nih.gov-

Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

The biological effects of this compound analogues are predicated on their specific molecular interactions with biological targets such as enzymes and receptors. These interactions involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, which have been characterized through in vitro binding assays and computational modeling.

The potency of this compound derivatives is quantified through in vitro assays that measure their binding affinity and inhibitory effects on target proteins. For instance, a series of novel pyrazole derivatives designed as inhibitors of the p53-MDM2 interaction were evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov Although their p53-MDM2 inhibitory activities were generally weak, they displayed moderate to potent antiproliferative effects. Compound 11c from this series showed the best potency for MDM2 with a half-maximal inhibitory concentration (IC50) of 29.22 μM in a fluorescence polarization assay and demonstrated antiproliferative IC50 values ranging from 4.09 to 16.82 μM across five different cell lines. nih.gov

In the pursuit of PDE4 inhibitors, a series of 3,5-dimethylpyrazole derivatives featuring a 5-phenyl-2-furan moiety were synthesized and tested. nih.gov These compounds showed significant inhibitory activity against PDE4B and were effective in blocking lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release. nih.govresearchgate.net The most potent compound in this series, compound If , exhibited an IC50 value of 1.7 μM against PDE4B. nih.gov

The table below presents inhibitory concentration data for selected this compound analogues against their respective targets.

Compound IDTargetAssay TypeIC50 Value (μM)
11c MDM2Fluorescence Polarization29.22 nih.gov
11c PC3 (prostate cancer)Antiproliferation16.82 nih.gov
11c A549 (lung cancer)Antiproliferation4.09 nih.gov
11c HL60 (leukemia)Antiproliferation10.35 nih.gov
11c HCT116 (colon cancer)Antiproliferation7.96 nih.gov
11c SW620 (colon cancer)Antiproliferation11.53 nih.gov
If PDE4BEnzymatic Inhibition1.7 nih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of this compound analogues within the active sites of their biological targets. These studies provide crucial insights into the specific interactions that govern binding affinity and selectivity.

For pyrazole-based inhibitors of cyclin-dependent kinases (CDKs), docking studies have elucidated key binding interactions. In one study, the pyrazole ring was shown to form a pi-pi stacking interaction with Thr315 in the Bcr-Abl kinase active site. nih.gov Similarly, for inhibitors of Cdc7 kinase, docking revealed that nitrogen atoms in the pyrazole ring form hydrogen bonds with Pro135 and Lys137. mdpi.com

In the context of PDE4B inhibitors, docking results for a 3,5-dimethylpyrazole derivative (compound 4m ) showed that its tetrahydroquinoline moiety plays a key role by forming hydrogen bonds and π-π stacking interactions with the PDE4B protein. researchgate.net The remainder of the molecule extends into the catalytic domain, effectively blocking the access of the natural substrate, cAMP. researchgate.net

Molecular docking of pyrazole-carboxamide derivatives with the enzyme cruzipain from Trypanosoma cruzi revealed the importance of the carboxamide group's positioning. nih.gov The nitrogen and oxygen atoms of the carboxamide can form hydrogen bonds with key residues such as aspartate 161 (ASP161), serine 25 (SER25), and glycine (B1666218) 23 (GLY23) located in the active site cleft. nih.gov The outermost positioning of the carboxamide in some designed derivatives was hypothesized to potentially interfere with the optimal fit within the enzyme cleft. nih.gov

For pyrazole-carboxamides targeting carbonic anhydrase, molecular docking and dynamics simulations were used to study their binding modes with human isoforms hCA I and hCA II. nih.gov These simulations help to rationalize the observed inhibitory activities and guide further structural modifications. Similarly, docking studies of 4-difluoromethyl pyrazole derivatives against cyclooxygenase-2 (PDB: 3LN1) identified compounds with high docking scores, suggesting a strong binding affinity. researchgate.net The highest-scoring compounds, 3a and 3f , were stabilized by three hydrogen bonds and multiple hydrophobic interactions with essential amino acid residues in the receptor's active site. researchgate.net

Elucidation of Mechanistic Pathways of Bioactivity at the Molecular and Cellular Level (In Vitro/Ex Vivo)

The bioactivity of this compound analogues is a consequence of their ability to modulate specific molecular and cellular pathways. In vitro and ex vivo studies have been pivotal in uncovering these mechanisms. For example, a series of 3,5-dimethylpyrazole derivatives were shown to inhibit PDE4B, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of pro-inflammatory mediators. This was demonstrated by their ability to block the release of TNF-α induced by LPS in bioassays, providing a clear mechanistic link between enzyme inhibition and anti-inflammatory effect. nih.govresearchgate.net

Design and Synthesis of Biologically Relevant this compound Analogues as Molecular Probes

The versatility of the pyrazole scaffold has led to the design and synthesis of analogues intended for use as molecular probes to investigate biological systems. nih.govmdpi.com These probes are tailored to interact with specific targets, thereby allowing for their characterization and visualization.

A key example is found in the development of cannabinoid receptor antagonists. A series of pyrazole derivatives were designed and synthesized to serve as pharmacological probes for characterizing cannabinoid receptor binding sites. nih.gov The most potent compound in this series contained a p-iodophenyl group at the 5-position. The inclusion of iodine offers the potential for this compound to be developed into a gamma-emitting SPECT (single photon emission computed tomography) ligand, which could be used for in vivo imaging and characterization of CB1 receptor distribution in the brain. nih.gov

The synthesis of these specialized analogues often involves multi-step reaction sequences. For instance, the synthesis of 4-bromo-3,5-dimethylpyrazole can serve as a precursor for introducing other functional groups. mdpi.com This bromo-derivative can react with allylisothiocyanate to form an N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, which can then undergo cyclization to create more complex heterocyclic systems combining the pyrazole and thiazole (B1198619) rings. mdpi.com Such synthetic strategies enable the creation of diverse libraries of pyrazole derivatives. mdpi.com

Furthermore, 3,5-dimethylpyrazole derivatives have been designed and synthesized as potential p53-MDM2 inhibitors, which are important targets in cancer therapy. nih.gov While their direct inhibitory activity on the protein-protein interaction was modest, they exhibited significant antiproliferative activity, suggesting they may function through alternative mechanisms. nih.gov These compounds serve as valuable tools to probe the complexities of cancer cell biology. The synthesis of pyrazole-indole hybrids is another strategy employed to develop novel anticancer agents, combining two biologically active pharmacophores into a single molecule. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Dimethyl 4h Pyrazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,5-dimethyl-4H-pyrazole in both solution and the solid state. It provides precise information about the chemical environment of magnetically active nuclei.

Multinuclear NMR studies, encompassing ¹H, ¹³C, and ¹⁵N nuclei, offer a holistic view of the molecular framework of this compound. In solution, due to rapid proton exchange, the molecule often exhibits a time-averaged symmetry, leading to equivalent chemical shifts for the methyl groups at positions 3 and 5. nih.gov

¹H NMR spectroscopy provides characteristic signals for the protons within the molecule. The methyl protons typically appear as a sharp singlet, while the C4-H proton also gives rise to a singlet. The N-H proton signal can be broad and its chemical shift is often solvent-dependent.

¹³C NMR spectroscopy is invaluable for probing the carbon skeleton. The signals for the C3 and C5 carbons are observed, along with those for the methyl carbons and the C4 carbon. In deuterated chloroform (B151607) (CDCl₃), the chemical shifts for 3,5-dimethyl-1-phenyl-1H-pyrazole have been reported as follows: δ 148.1 (C3/C5), 139.4, 138.4, 128.3, 126.4, 124.0 (phenyl carbons), 106.4 (C4), and 12.9, 11.8 (methyl carbons). rsc.org For the parent 3,5-dimethylpyrazole (B48361), the following ¹³C NMR chemical shifts have been recorded in Chloroform-d:

AtomChemical Shift (ppm)
C3/C5145.1
C4103.5
CH₃10.9

Data sourced from SpectraBase. spectrabase.com

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole (B372694) ring. Solid-state ¹⁵N NMR is particularly useful for studying tautomerism in pyrazoles. nih.gov For pyrazole derivatives, the "pyridine-like" nitrogen (N2) and the "pyrrole-like" nitrogen (N1) exhibit distinct chemical shifts, which can be used to identify the predominant tautomer in the solid state. mdpi.com

Two-dimensional (2D) NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, confirming signal assignments and elucidating the complete molecular structure. nih.gov These methods are crucial for unambiguously assigning the resonances of more complex substituted this compound systems.

Dynamic NMR (DNMR) studies are instrumental in investigating the tautomeric and conformational dynamics of this compound. In solution, pyrazoles can undergo rapid prototropic exchange between the two nitrogen atoms, a process known as annular tautomerism. nih.gov This exchange is often fast on the NMR timescale, resulting in a single set of averaged signals for the C3/C5 positions and their substituents. nih.gov

However, this dynamic behavior can also be observed in the solid state. A notable study by Baldy et al. on 3,5-dimethylpyrazole demonstrated that broad bands observed for C3 and C5 in the ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectrum at room temperature could be resolved into distinct signals upon cooling. nih.gov This observation provided early evidence of dynamic processes occurring in solid pyrazole systems. Subsequent solid-state ¹⁵N NMR studies have further corroborated these findings, highlighting the power of DNMR in understanding the fluxional nature of pyrazoles even in a crystalline lattice. nih.gov Lowering the temperature in solution or performing solid-state NMR studies can effectively "freeze" the tautomeric exchange, allowing for the characterization of individual tautomers. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions present in this compound. The vibrational spectra of 3,5-dimethylpyrazole have been recorded in the vapor, liquid, and solid states. nih.gov

In the solid state, 3,5-dimethylpyrazole is known to form cyclic hydrogen-bonded trimers. nih.gov This intermolecular association gives rise to characteristic features in the IR spectrum, particularly in the N-H stretching region (ν(NH)). A broad and intense absorption is typically observed in the 3200-2500 cm⁻¹ range, which is attributed to Fermi resonance involving the ν(NH) vibrations within the hydrogen-bonded trimers. nih.gov These trimeric structures are also found to persist in certain solutions, such as chloroform and acetone. nih.gov

The Raman spectrum of solid 3,5-dimethylpyrazole exhibits two very intense bands at approximately 115 and 82 cm⁻¹, which are also associated with the formation of these trimeric structures. nih.gov The combined use of experimental data and computational methods, such as Density Functional Theory (DFT), allows for a firm assignment of most of the observed vibrational bands. nih.gov

A comparison of experimental (FT-IR and FT-Raman) and calculated vibrational frequencies for key modes in 3,5-dimethylpyrazole is presented below:

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (cm⁻¹)
N-H Stretch3140-3495
C-H Stretch (ring)302030153075
C-H Stretch (methyl)297029702980
Ring Stretch159015901585
CH₃ Deformation146014651460
Ring Deformation634-640

Data adapted from Krishnakumar et al. (2011). nih.govderpharmachemica.com

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives through the analysis of their fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion undergoes fragmentation.

The fragmentation of pyrazoles is influenced by the substituents on the ring. For a generic N-unsubstituted pyrazole, a common fragmentation pathway involves the initial loss of a hydrogen atom followed by the elimination of HCN. Another significant fragmentation pathway is the cleavage of the N-N bond, leading to the formation of various smaller fragments. The presence of methyl groups, as in this compound, will influence the fragmentation, potentially leading to the loss of a methyl radical or the formation of resonance-stabilized fragments. The study of these fragmentation pathways provides valuable structural information and can aid in the identification of unknown pyrazole derivatives. researchgate.net For 3,5-dimethyl-1-phenyl-1H-pyrazole, the molecular ion peak [M+H]⁺ is observed at m/z = 173. rsc.org

Quantum chemical calculations can be employed to predict and understand the fragmentation pathways by identifying the most likely bonds to cleave upon ionization. gre.ac.uk

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and crystallography are indispensable techniques for the unambiguous determination of the three-dimensional structure of this compound in the solid state. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

In the solid state, 3,5-dimethylpyrazole exists as cyclic, hydrogen-bonded trimers. nih.gov This structural arrangement is a key feature revealed by crystallographic studies. The combination of X-ray crystallography with solid-state NMR provides a powerful approach to fully characterize the structure and dynamics of pyrazoles in the solid state. nih.gov

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including the absolute configuration of chiral centers and the preferred molecular conformation in the solid state. nih.govencyclopedia.pub For derivatives of this compound, this technique can definitively establish the geometry of the pyrazole ring, the orientation of the methyl groups, and the nature of any intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

For example, the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals that the pyrazole ring is essentially planar, and the benzene (B151609) ring is twisted with respect to the pyrazole ring. nih.gov Such detailed structural information is crucial for understanding the structure-property relationships in these compounds.

CompoundCrystal SystemSpace GroupKey Structural Features
3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazoleOrthorhombicP2₁2₁2₁Twisted conformation between pyrazole and benzene rings; π-π stacking interactions. nih.gov
4-bromo-3-phenylpyrazoleTriclinicForms trimers through hydrogen bonds, similar to 3,5-dimethylpyrazole. fu-berlin.de

This level of structural detail is essential for rational drug design, materials science, and understanding the fundamental chemical properties of this compound systems.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is particularly crucial for identifying different polymorphic forms of a compound, which are distinct crystalline structures of the same chemical entity. Polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, making their characterization essential in fields such as pharmaceuticals and materials science.

In the context of this compound systems, PXRD is employed to:

Identify Crystalline Phases: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. By comparing the experimental diffraction pattern of a sample with reference patterns, the specific crystalline phase of this compound or its derivatives can be determined.

Investigate Polymorphism: When a substance can crystallize into multiple forms, PXRD is the primary tool to distinguish between these polymorphs. The differences in their crystal lattices result in distinct diffraction patterns. Although specific studies on the polymorphism of the parent this compound are not extensively documented in publicly available literature, research on its derivatives often involves PXRD to confirm the crystalline form obtained. For instance, the crystal structure of derivatives like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been elucidated using single-crystal X-ray diffraction, which provides the fundamental data for generating a theoretical powder pattern. researchgate.net

Assess Sample Purity: PXRD can detect the presence of crystalline impurities in a sample. If a sample contains a mixture of different crystalline phases or polymorphs, its diffraction pattern will be a superposition of the individual patterns.

Analyze Phase Transitions: The technique can be used to monitor changes in the crystalline structure as a function of temperature, pressure, or humidity. This is vital for understanding the stability of different polymorphic forms and the conditions under which they might convert from one to another.

While detailed PXRD studies specifically targeting the polymorphism of this compound are not readily found, the general methodology is well-established. A typical PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram provides information about the lattice parameters of the crystalline material.

Table 1: Representative Crystal Data for a 3,5-Dimethylpyrazole Derivative

ParameterValue
Compound5-Chloromethyl-1,3-dimethyl-1H-pyrazole
FormulaC₆H₉ClN₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5210 (7)
b (Å)7.3111 (7)
c (Å)7.9854 (8)
α (°)88.383 (1)
β (°)77.563 (2)
γ (°)85.725 (2)
Volume (ų)370.71 (6)

This table presents single-crystal X-ray diffraction data for a derivative, which can be used to simulate a reference powder diffraction pattern. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of molecules like this compound. These techniques probe the transitions between different electronic energy levels within a molecule upon absorption and subsequent emission of light.

UV-Visible Absorption Spectroscopy:

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground electronic state to higher energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. For pyrazole derivatives, the electronic transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from π bonding orbitals or non-bonding orbitals (on the nitrogen atoms) to anti-bonding π* orbitals.

Studies on 3,5-dimethylpyrazole derivatives have shown that their absorption spectra are influenced by the nature of substituents and the solvent. For example, the UV spectrum of a 10-3 M solution of 3,5-dimethylpyrazole in 1,4-dioxane (B91453) has been reported. researchgate.net Theoretical studies on related pyrazole derivatives, such as (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, have been conducted using methods like Density Functional Theory (DFT) to analyze their electronic properties and assign the observed electronic transitions. physchemres.org

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The fluorescence emission spectrum is typically red-shifted (at longer wavelengths) compared to the absorption spectrum, a phenomenon known as the Stokes shift.

The fluorescence properties, including the emission wavelength (λem) and quantum yield (ΦF), are sensitive to the molecular structure and environment. Many pyrazole derivatives are known to be fluorescent, and their emission characteristics can be tuned by modifying their chemical structure. For instance, studies on 4-aryl-3,5-dimethylpyrazoles have investigated their fluorescence in both solution and thin-film states, revealing differences based on the substituent on the aryl ring. researchgate.net The introduction of different functional groups can lead to changes in the electronic distribution and rigidity of the molecule, thereby affecting the fluorescence quantum yield and emission color. Some pyrazole derivatives have been explored as fluorescent sensors due to changes in their emission upon interaction with analytes.

Table 2: Photophysical Data for Selected 4-Aryl-3,5-Dimethylpyrazole Derivatives in Solution

CompoundSubstituent (X)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)
P1 -OCH₃2753607000
P2 -NO₂3104257800
P3 -NH₂2803808100

Data adapted from studies on substituted 3,5-dimethylpyrazoles to illustrate the influence of substituents on their photophysical properties. researchgate.net

Theoretical and Computational Investigations of 3,5 Dimethyl 4h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying pyrazole (B372694) systems due to its favorable balance of accuracy and computational cost. It is extensively used to explore the electronic structure, molecular geometry, and chemical reactivity of 3,5-dimethyl-4H-pyrazole and related compounds. rsc.orgnih.gov

DFT calculations are highly effective in predicting vibrational and nuclear magnetic resonance spectra, which aids in the characterization and structural confirmation of newly synthesized compounds.

Vibrational Spectroscopy: Theoretical vibrational spectra for 3,5-dimethyl pyrazole (DMP) have been calculated using DFT methods (B3LYP) with the 6-311+G** basis set. nih.gov The calculated vibrational frequencies, after scaling, show good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov This correlation allows for a complete assignment of vibrational modes based on the total energy distribution (TED). nih.gov Similar DFT approaches have been used to analyze the vibrational spectra of derivatives like 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate (DPDS), where the B3LYP method with a 6-311G(d,p) basis set was employed to support experimental FT-IR and FT-Raman data. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of 3,5-dimethyl pyrazole have also been predicted using DFT calculations, and the results are comparable to experimental values. nih.gov For instance, in a derivative of 3,5-dimethylpyrazole (B48361), the characteristic singlets of the methyl protons were observed in the ¹H NMR spectrum around 2.08 and 2.15 ppm. mdpi.com

Electronic Spectroscopy: The electronic properties and UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. For the DPDS compound, the TD-DFT method was used to predict the UV-Vis spectrum in the gaseous phase, which was then compared with the experimental spectrum to understand the electronic transitions involved. nih.gov

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for 3,5-Dimethyl Pyrazole Derivatives
Spectroscopic Technique Parameter Experimental Finding Computational Method Calculated Result Reference
FT-IR & FT-RamanVibrational FrequenciesRecorded in the 4000-400 cm⁻¹ and 4000-50 cm⁻¹ regions, respectively.DFT (B3LYP/6-311+G) Good agreement with experimental values after scaling. nih.gov
¹H NMRChemical ShiftsSinglets for methyl protons observed at ~2.08-2.15 ppm for a derivative.DFT (B3LYP/6-311+G)Comparable to experimental values. nih.govmdpi.com
¹³C NMRChemical ShiftsCompared with experimental values.DFT (B3LYP/6-311+G**)Comparable to experimental values. nih.gov
UV-VisElectronic TransitionsExperimental spectrum recorded.TD-DFT (B3LYP/6-311G(d,p))Predicted spectrum in gaseous phase compared with experimental data. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding the chemical reactivity and electronic properties of molecules. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov

HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap implies higher chemical reactivity because it is easier for the molecule to donate electrons. nih.gov DFT calculations on pyrazole derivatives have been used to determine these energies and predict their reactivity. nih.govnih.gov For example, FMO analysis was conducted on 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate to study its electronic properties and reactivity. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness (η), and chemical potential. nih.gov Chemical hardness measures the resistance to electron transfer; molecules with a small energy gap are considered "soft" and more reactive, while "hard" molecules have a large gap and are more stable. nih.gov Studies on pyrazole derivatives show that compounds with lower chemical hardness values are less stable and therefore more reactive. nih.gov

Table 2: Key Reactivity Indices Derived from FMO Analysis
Reactivity Index Definition Significance Reference
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Related to the molecule's ability to donate electrons (nucleophilicity). Proportional to ionization potential. nih.gov
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Related to the molecule's ability to accept electrons (electrophilicity). Linked to electron affinity. nih.gov
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
Global Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud. Hard molecules are less reactive. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

DFT calculations have been employed to generate MEP maps for various pyrazole derivatives. nih.govnih.gov For 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate, MEP analysis was used to investigate its topological features and reactive sites. nih.gov Similarly, MEP maps were calculated for other novel pyrazole compounds to understand their reactivity. nih.gov These maps are instrumental in predicting how the molecule will interact with other reagents and biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent, the technique has been applied to pyrazole derivatives to understand their conformational stability and interactions with biological macromolecules. mdpi.com

In a typical study, MD simulations are performed to analyze the stability of a ligand-protein complex. mdpi.com Key parameters such as the root mean square deviation (RMSD) are monitored to determine if the system has reached equilibrium. mdpi.com The analysis of hydrogen bonds and hydrophobic interactions throughout the simulation provides insights into the crucial binding modes and the stability of the complex. mdpi.com For example, MD simulations of a pyrazole derivative complexed with a kinase revealed minimal fluctuations and stable hydrogen bond interactions, confirming a valid and stable binding conformation. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by identifying intermediates and characterizing transition states.

A study on the synthesis of 4-amino-3,5-dimethyl pyrazole utilized in-line FT-IR spectroscopy combined with quantum chemical calculations to understand the reaction pathway. rsc.orgresearchgate.net The geometric configurations of the reaction intermediates were optimized, and their vibrational frequencies were computed at the DFT B3LYP/6-31G level of theory. rsc.orgresearchgate.net The computational results were in good agreement with experimental data, helping to deduce the possible synthesis mechanism. rsc.org Similarly, the mechanism of interaction between 2,3-dibromopropylisothiocyanate and 3,5-dimethyl-1H-pyrazole to form a thiazoline (B8809763) derivative has been investigated, highlighting the role of computational methods in understanding intramolecular heterocyclization processes. mdpi.com

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics applies computational methods to solve chemical problems, while machine learning (ML) involves developing algorithms that can learn from and make predictions on data. mdpi.com

In the context of pyrazole research, chemoinformatic techniques have been used to analyze complex datasets. For example, in the study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole, a chemometric method known as independent component analysis (ICA) was applied to the IR spectral data matrix. rsc.orgresearchgate.net This allowed for the determination of the concentration profiles and spectra of the reactant, intermediates, and final product, which was then supported by DFT calculations. rsc.orgresearchgate.net

While direct machine learning applications specifically targeting this compound are not widely reported, ML methods are increasingly being used in medicinal chemistry to predict the biological activities of new chemical structures based on their molecular features. mdpi.com Such models could potentially be applied to a library of this compound derivatives to screen for compounds with desired pharmacological properties, thereby accelerating the drug discovery process.

Applications in Materials Science and Supramolecular Chemistry

3,5-Dimethyl-4H-Pyrazole as a Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid structure and coordinating ability of the pyrazole (B372694) ring make this compound and its derivatives excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis.

Researchers have utilized flexible, pyrazole-based ligands such as 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene (H₂BDMPX) to synthesize coordination polymers with late transition metals like Zn(II), Co(II), Cd(II), and Cu(II). nih.gov Solvothermal reactions of H₂BDMPX with these metal ions have yielded robust coordination compounds. For instance, the materials derived from Zn(II) and Co(II) exhibit a "porosity without pores," a phenomenon attributed to the flexibility of the rhombic structural motifs which can be stimulated by gas probes. nih.gov The thermal stability of these materials is noteworthy, with the Cd(II) derivative being stable in air up to approximately 500 °C. nih.gov

Another example is the use of the angular bis-pyrazole ligand, 4,4′-methylene-bis(3,5-dimethylpyrazole) (H₂mdp), to create Hofmann-based MOFs. rsc.org These frameworks, with the general formula [M(H₂mdp)(Ni(CN)₄)] where M is Co(II) or Fe(II), feature undulating 2D layers linked by the H₂mdp pillars. This arrangement creates one-dimensional channels lined with unsaturated Ni(II) metal binding sites and the methyl groups of the pyrazole moieties, which have shown promise for selective gas separations. rsc.org

The reaction of copper(II) carboxylates with pyrazole can lead to the formation of various nuclearities, including mono-, di-, tri-, and hexanuclear species, some of which self-assemble into 1D or 3D coordination polymers. unibo.it A copper coordination polymer, [Cu(SO₄)(C₅H₈N₂)₄]n, was synthesized from copper powder, copper(II) sulfate (B86663), and 3,5-dimethyl-1H-pyrazole. nih.gov In this structure, octahedrally coordinated copper atoms are linked by μ₂-sulfato bridges, forming polymeric chains stabilized by an extensive network of hydrogen bonds. nih.gov

LigandMetal Ion(s)Resulting StructureKey FeatureReference
1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzeneZn(II), Co(II), Cd(II), Cu(II)Coordination PolymersHigh thermal stability; "porosity without pores" nih.gov
4,4′-methylene-bis(3,5-dimethylpyrazole)Co(II), Fe(II), Ni(II)Hofmann-based MOFs1D channels for selective gas separation rsc.org
3,5-Dimethyl-1H-pyrazoleCu(II)Coordination PolymerPolymeric chains linked by sulfate bridges nih.gov
5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acidCu(II), Zn(II)rtl-MOFsAzo-functionalized T-shaped ligand mdpi.com

Integration into Functional Polymeric Materials and Copolymers

The incorporation of this compound units into polymer backbones or as pendant groups can impart specific functionalities, such as metal-ion coordination capabilities and altered physicochemical properties. This has been explored in the development of functional polymeric materials and copolymers.

One approach involves the synthesis of pyrazole-containing monomers that can be subsequently polymerized. For example, a monomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, was synthesized by the ring-opening of an epoxy precursor with 3,5-dimethyl pyrazole. mdpi.com This monomer was then used to create both a homopolymer and a diblock copolymer via Ring-Opening Metathesis Polymerization (ROMP) using a Grubbs second-generation catalyst. mdpi.com These N,N-dimethyl pyrazole-functionalized norbornene-based diblock copolymers have proven effective in stabilizing in situ-generated maghemite (γ-Fe₂O₃) nanoparticles. The resulting nanocomposite exhibits superparamagnetic behavior, with nanoparticle agglomeration prevented by the specific binding between the pendant pyrazole ligands and the iron oxide core. mdpi.com

In other applications, 3,5-dimethylpyrazole (B48361) is used as a modifier or reactant in resin synthesis to alter the material's properties. chemicalbook.com It can act as a blocking agent in polyurethane and epoxy resin systems, controlling the curing rate by preventing isocyanate reactions at room temperature and only allowing them to proceed at elevated temperatures. chemicalbook.com This control is valuable in applications like automotive paints and coil coatings, where it can also improve the yellowing resistance of the final product. chemicalbook.com

Liquid Crystalline Systems and Self-Assembled Structures Based on this compound Motifs

The ability of the 1H-pyrazole ring to form directional hydrogen bonds makes it a versatile supramolecular synthon for crystal engineering and the development of liquid crystalline materials. nih.gov The N1-H (pyrrol-type) and N2 (pyridine-type) nitrogen atoms allow for various hydrogen-bonded interactions, leading to the formation of self-assembled structures like dimers, trimers, tetramers, or polymeric chains (catemers). nih.govresearchgate.net

Studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles have shown that the terminal substituent (X) on the phenyl ring significantly influences the resulting supramolecular architecture. For example, methoxy-substituted compounds form dimers through methanol (B129727) bridges, while a nitro-substituted compound forms supramolecular polymers. An amino-substituted version gives rise to a 2D hydrogen-bonded network. nih.gov

The liquid crystalline behavior of pyrazole derivatives has also been investigated. Dithiocarbamate derivatives of pyrazole have been synthesized and studied for their mesogenic properties. These compounds have been shown to exhibit enantiotropic nematic mesophases over a wide thermal stability range, demonstrating the potential of incorporating the pyrazole moiety into the design of new liquid crystal materials.

Pyrazole Derivative TypeSelf-Assembled Structure/PhaseDriving InteractionReference
3,5-Dimethyl-4-(4-methoxyphenyl)-1H-pyrazoleDimersHydrogen bonding (via methanol bridges) nih.gov
3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazoleSupramolecular polymers (catemers)Hydrogen bonding nih.gov
3,5-Dimethyl-4-(4-aminophenyl)-1H-pyrazole2D hydrogen-bonded networkHydrogen bonding nih.gov
Dithiocarbamate derivatives of pyrazoleNematic mesophaseAnisotropic molecular shape

Optoelectronic Applications (e.g., Fluorescent Dyes, OLEDs)

Derivatives of pyrazole, including those with the 3,5-dimethyl substitution pattern, have attracted considerable interest for their photophysical properties and potential use in optoelectronic applications such as fluorescent dyes and organic light-emitting diodes (OLEDs).

Molecules that conjugate the pyrazole core with other fluorophores, like pyrene, have been synthesized to create highly fluorescent dyes. nih.gov For instance, pyrazolylpyrenes exhibit bright fluorescence in solution. The rigidified "pyrazoolympicene" backbone, formed through cyclization, results in compounds with intense and environment-sensitive emission. nih.gov Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which contain a 1,3-dimethylpyrazole (B29720) core, have also been investigated for both photovoltaic and electroluminescence applications. These materials can be used as emitters in OLEDs, producing deep bluish-green light. mdpi.com

The photophysical properties of these pyrazole-based dyes are often governed by processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The emission characteristics can be tuned by modifying the substituents on the pyrazole and attached aromatic rings. 1,3,5-Triaryl-2-pyrazoline derivatives, which are structurally related to pyrazoles, are well-known for their high hole-transport efficiency and excellent emission behavior, making them suitable for use in OLEDs. researchgate.net

Sensor Development and Chemodosimetry Utilizing this compound Derivatives

The chelating ability of the adjacent nitrogen atoms in the pyrazole ring makes its derivatives excellent candidates for the development of chemosensors for detecting metal ions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism.

Simple pyrazole-based sensors have been designed for the selective detection of various metal ions. For instance, a pyrazole derivative was shown to exhibit a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, while another derivative displayed a 30-fold increase at 465 nm upon binding Fe³⁺, with a low limit of detection of 0.025 μM. nih.gov The sensing mechanism often involves the inhibition of photoinduced electron transfer (PET) upon metal chelation. nih.gov

Pyrazole derivatives have been successfully employed as fluorescent chemosensors for Al³⁺. nih.govresearchgate.net A pyridine–pyrazole based sensor was found to selectively recognize Al³⁺ in a mixed aqueous solution through both colorimetric and fluorescent changes. nih.gov Similarly, other pyrazole-based probes have been developed for the sequential detection of Al³⁺ and Fe³⁺, operating via an "off-on-off" fluorescence response. researchgate.net The versatility in synthetic modification allows for the fine-tuning of these sensors to achieve high selectivity and sensitivity for specific target analytes.

Target AnalyteSensor TypeSensing MechanismKey ObservationReference(s)
Zn²⁺ / Cd²⁺Pyrazole-based fluorescent sensor"Turn-on" fluorescence~20-fold fluorescence increase for Zn²⁺ nih.gov
Fe³⁺ / Fe²⁺Pyrazole-based fluorescent sensor"Turn-on" fluorescence~30-fold fluorescence increase for Fe³⁺ nih.gov
Al³⁺Pyridine-pyrazole based chemosensorColorimetric and fluorescent changeSelective recognition in aqueous buffer nih.gov
Al³⁺ and Fe³⁺Pyrazole-derived Schiff baseSequential "off-on-off" fluorescenceHigh sensitivity for both ions researchgate.net
SO₂Arsenic Coordination Material (AsCM) with pyrazole ligandReversible adsorption and UV-Vis changeStable SO₂ sensor digitellinc.com

Future Directions and Emerging Research Opportunities

Synergistic Research Across Disciplines Utilizing 3,5-Dimethyl-4H-Pyrazole

The unique reactivity of the 4H-pyrazole scaffold, particularly its function as a diene in Diels-Alder reactions, makes it a prime candidate for "click" chemistry applications. This bioorthogonal reactivity is of significant interest in chemical biology and medicinal chemistry for the development of targeted drug delivery systems, in vivo imaging agents, and novel bioconjugation strategies. The stability of derivatives like 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole in the presence of biological nucleophiles highlights the potential for creating robust probes for complex biological environments. nih.gov

Future interdisciplinary research will likely focus on:

Chemical Biology: Designing this compound derivatives for labeling and tracking biomolecules in living cells.

Medicinal Chemistry: Developing prodrug activation strategies based on the "click" reactivity of the 4H-pyrazole core.

Materials Science: Integrating 4H-pyrazole moieties into polymers to create smart materials that respond to specific chemical triggers.

Innovations in Sustainable Synthesis and Process Intensification

While the synthesis of the more common 1H-pyrazoles has seen significant advances in green chemistry, the development of sustainable methods for preparing 4H-pyrazoles remains a key area for future research. Current routes to some 4H-pyrazoles can involve harsh reagents, limiting their broad applicability. nih.gov Future innovations will likely target:

Catalytic Methods: The development of selective catalysts for the synthesis of this compound from readily available starting materials.

Flow Chemistry: The use of continuous-flow reactors could offer better control over reaction parameters, potentially enabling the synthesis of less stable 4H-isomers with higher purity and yield.

Solvent-Free and Microwave-Assisted Reactions: Exploring these green chemistry principles could lead to more environmentally benign and efficient synthetic protocols.

A comparison of synthetic approaches for pyrazole (B372694) derivatives is presented below, highlighting the trend towards more sustainable methods.

Synthetic ApproachKey FeaturesCompound TypeReference
Classical CondensationReaction of 1,3-dicarbonyls with hydrazine (B178648).3,5-dimethyl-1H-pyrazole jocpr.com
Late-Stage FluorinationUse of electrophilic fluorinating agents.4-fluoro-4-methyl-4H-pyrazoles nih.gov
Green SynthesisUse of water as a solvent, microwave irradiation.Various pyrazole derivativesGeneral literature
Flow ChemistryContinuous processing for improved control and efficiency.General pyrazole synthesisGeneral literature

Rational Design of Advanced Functional Materials

The rigid, planar structure of the pyrazole ring, combined with the potential for functionalization at the 3, 5, and 4 positions, makes it an attractive building block for a variety of advanced materials. While much of the work in this area has focused on 1H-pyrazoles as ligands in metal-organic frameworks (MOFs) and coordination polymers, the unique reactivity of the 4H-isomer offers new possibilities.

Future research in this area could include:

Polymer Chemistry: The use of this compound derivatives as monomers in polymerization reactions to create novel polymers with tailored electronic and physical properties.

Supramolecular Chemistry: The design of self-assembling systems based on non-covalent interactions involving the 4H-pyrazole core.

Responsive Materials: The incorporation of the 4H-pyrazole moiety into materials that can undergo a chemical transformation, such as a Diels-Alder reaction, in response to an external stimulus, leading to changes in the material's properties.

In-depth Mechanistic Investigations in Catalysis and Bioactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application. Computational studies, such as Density Functional Theory (DFT) calculations, have already provided insights into the reactivity of related 4H-pyrazoles, attributing their enhanced Diels-Alder reactivity to hyperconjugative antiaromaticity. nih.gov

Future mechanistic studies should focus on:

Computational Modeling: Further theoretical investigations into the tautomeric equilibrium between the 1H and 4H isomers of 3,5-dimethylpyrazole (B48361) under various conditions.

Spectroscopic Analysis: The use of advanced spectroscopic techniques to characterize transient intermediates in reactions involving this compound.

Structure-Activity Relationship (SAR) Studies: For any identified bioactive derivatives, detailed SAR studies will be essential to understand the molecular basis of their activity and to guide the design of more potent and selective compounds. A study on 4-amino-3,5-dimethyl pyrazole synthesis has demonstrated the utility of in-line FT-IR spectroscopy combined with independent component analysis for mechanistic elucidation. rsc.org

Exploration of Novel and Niche Applications in Advanced Technologies

The distinct properties of this compound and its derivatives could be harnessed for a range of advanced technological applications. The potential for these molecules to act as reactive linkers or to be incorporated into functional materials opens up possibilities in fields beyond traditional chemistry.

Emerging areas for exploration include:

Electronics: The investigation of pyrazole-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensors: The development of chemical sensors based on the specific reactivity of the 4H-pyrazole ring towards certain analytes.

Energy Storage: The exploration of pyrazole-containing polymers or MOFs for applications in battery or supercapacitor technologies.

The table below summarizes the potential applications of this compound derivatives in various advanced technologies.

Technology AreaPotential ApplicationKey Property of 4H-Pyrazole
Biotechnology Bioorthogonal labeling and imagingHigh reactivity in "click" chemistry
Materials Science Stimuli-responsive polymersControlled Diels-Alder reactivity
Electronics Organic semiconductorsTunable electronic properties
Sensing Chemical sensorsSpecific reactivity with analytes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-4H-pyrazole, and how can purity be ensured?

  • Methodological Answer : A common synthesis involves refluxing stoichiometric equivalents of the precursor (e.g., hydrazine derivatives) with ketones or aldehydes in ethanol for 2–4 hours. Purification is achieved via recrystallization using DMF-EtOH (1:1) mixtures to remove unreacted starting materials and byproducts. Monitoring reaction completion with TLC and confirming purity via melting point analysis or HPLC is critical .

Q. What spectroscopic and analytical techniques are standard for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify N–H stretching (3100–3300 cm⁻¹) and aromatic C–H vibrations (2800–3000 cm⁻¹).
  • NMR : ¹H NMR in DMSO-d₆ typically shows singlet peaks for methyl groups (δ 2.1–2.3 ppm) and pyrazole ring protons (δ 5.8–6.2 ppm). ¹³C NMR confirms aromatic carbons (δ 140–160 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 96.13 (M⁺) align with the compound’s molecular formula (C₅H₈N₂) .

Q. How can thermodynamic properties like proton affinity and ionization energy be experimentally determined?

  • Methodological Answer : Gas-phase ion energetics are measured using mass spectrometry coupled with collision-induced dissociation (CID). Proton affinity (933.5 kJ/mol) and ionization energy (8.75 eV) are derived from bracketing experiments with reference compounds. Calorimetric methods validate reaction enthalpies (ΔrH° = 1480 ± 8.8 kJ/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model this compound’s electronic structure and reactivity?

  • Methodological Answer : Use hybrid functionals like B3LYP with basis sets (e.g., 6-311G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : SHELXL refines anisotropic displacement parameters. Visualize results with Mercury to analyze packing motifs and hydrogen-bonding networks .

Q. How should researchers design cytotoxicity assays to evaluate this compound derivatives?

  • Methodological Answer :

  • MTT Assay : Treat cultured cells (e.g., HeLa) with compound dilutions (1–100 µM) for 24–48 hrs. Measure formazan absorbance at 570 nm to quantify cell viability.
  • LDH Release : Quantify membrane integrity via extracellular LDH activity. Normalize data to untreated controls.
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey) to assess significance (α = 0.05). Report effect sizes to avoid Type II errors .

Q. How can contradictions between computational predictions and experimental results be resolved?

  • Methodological Answer :

  • Parameter Calibration : Verify basis set adequacy (e.g., 6-311++G(d,p) vs. 6-31G) and solvent model accuracy.
  • Experimental Replication : Repeat measurements under controlled conditions (e.g., inert atmosphere for oxidation-sensitive compounds).
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography and DFT) to reconcile structural discrepancies .

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